5-(1,1-Dipropylbutyl)-5H-tetrazole

Medicinal Chemistry Structure-Activity Relationship Anticonvulsant Drug Discovery

5-(1,1-Dipropylbutyl)-5H-tetrazole (CAS 86842-39-9), also named 5-(4-propyl-4-heptanyl)-2H-tetrazole, is a 5‑substituted tetrazole featuring a bulky, branched alkyl chain at the tetrazole C5 position. Tetrazoles are widely recognized as metabolically stable bioisosteres of carboxylic acids and are integral to numerous FDA‑approved drugs.

Molecular Formula C11H22N4
Molecular Weight 210.32 g/mol
CAS No. 86842-39-9
Cat. No. B12672563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,1-Dipropylbutyl)-5H-tetrazole
CAS86842-39-9
Molecular FormulaC11H22N4
Molecular Weight210.32 g/mol
Structural Identifiers
SMILESCCCC(CCC)(CCC)C1=NNN=N1
InChIInChI=1S/C11H22N4/c1-4-7-11(8-5-2,9-6-3)10-12-14-15-13-10/h4-9H2,1-3H3,(H,12,13,14,15)
InChIKeyDRSVCBLVASLXNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1,1-Dipropylbutyl)-5H-tetrazole (CAS 86842-39-9): A Branched 5‑Alkyl Tetrazole with Documented Anti‑Epileptic Potential


5-(1,1-Dipropylbutyl)-5H-tetrazole (CAS 86842-39-9), also named 5-(4-propyl-4-heptanyl)-2H-tetrazole, is a 5‑substituted tetrazole featuring a bulky, branched alkyl chain at the tetrazole C5 position. Tetrazoles are widely recognized as metabolically stable bioisosteres of carboxylic acids [1] and are integral to numerous FDA‑approved drugs [2]. This specific compound was disclosed in a 1982 patent from Delalande S.A. as part of a series of novel 5‑alkyl/alkenyl tetrazole derivatives claimed for therapeutic use, particularly for anti‑epileptic action [3].

Procurement Risk: Why In‑Class Tetrazoles Cannot Substitute for 5-(1,1-Dipropylbutyl)-5H-tetrazole


Although many 5‑substituted tetrazoles share the same core heterocycle, the precise nature of the C5 substituent dictates critical molecular properties—including lipophilicity (logP), steric bulk, metabolic stability, and target engagement [1]. The 1,1‑dipropylbutyl group of this compound is a branched C10 alkyl chain that differs fundamentally from linear alkyl or aryl substituents found in common reference tetrazoles. Generic substitution with a structurally dissimilar analog would alter physicochemical parameters and cannot be assumed to reproduce the specific anti‑epileptic activity claimed in the foundational patent [2]. For procurement supporting structure‑activity relationship (SAR) studies or replication of patented anti‑epileptic findings, exact compound identity is required.

5-(1,1-Dipropylbutyl)-5H-tetrazole: Head‑to‑Head Quantitative Differentiation from Comparator Tetrazoles


Structural Differentiation: Branched C10 Alkyl Chain Versus Linear Alkyl or Aryl Comparators

The 5-(1,1-dipropylbutyl) substituent is a highly branched C10 alkyl group that confers distinct steric and lipophilic properties relative to linear alkyl tetrazoles. In the foundational patent family, this compound is explicitly defined by the (1-propyl)n-butyl chain at the C5 position of the tetrazole nucleus [1]. While no direct head‑to‑head biological comparison is available in the public domain, the steric parameter (Taft Es) for the 1,1‑dipropylbutyl group is estimated to be approximately ‑2.5 to ‑3.0, compared to ‑0.3 for a linear n‑butyl group [2]. This substantial difference in steric bulk alters the conformational landscape and potential binding interactions of the tetrazole pharmacophore.

Medicinal Chemistry Structure-Activity Relationship Anticonvulsant Drug Discovery

Lipophilicity Differentiation: Computed logP Versus Linear C10 Tetrazole

Branched alkyl substituents typically reduce logP relative to linear isomers of identical carbon count due to decreased solvent‑accessible surface area. For 5-(1,1-dipropylbutyl)-5H-tetrazole, the predicted logP (XLogP3) is approximately 3.8 [1]. In contrast, the linear isomer 5-(n-decyl)-1H-tetrazole has a predicted logP of approximately 4.5 [1]. This ~0.7 log unit difference corresponds to a ~5‑fold difference in partition coefficient, which may influence membrane permeability and tissue distribution.

Physicochemical Properties ADME Prediction Drug Design

Therapeutic Indication Differentiation: Claimed Anti‑Epileptic Activity Versus Non‑Therapeutic Tetrazole Applications

The 1982 patent SE-8206945-D0 explicitly claims 5-(1,1-dipropylbutyl)-5H-tetrazole and its congeners as medicaments, "more especially for their anti‑epileptic action" [1]. This therapeutic claim distinguishes the compound from the vast majority of 5‑alkyl tetrazoles, which are primarily utilized as synthetic intermediates, ligands, or energetic materials without documented CNS pharmacology. The patent establishes a defined therapeutic rationale that generic 5‑alkyl tetrazoles (e.g., 5‑methyl‑1H‑tetrazole, 5‑phenyl‑1H‑tetrazole) lack.

Antiepileptic Drug Discovery CNS Pharmacology Patent Literature

Tautomeric State and pKa Differentiation Relative to N‑Substituted Tetrazoles

5‑Substituted 1H‑tetrazoles exist in solution as an equilibrium mixture of 1H‑ and 2H‑tautomers, with the 1H‑tautomer predominating. The pKa of 5‑alkyl‑1H‑tetrazoles typically falls in the range of 4.5–4.9, closely mimicking the carboxylic acid group [1]. In contrast, N‑substituted tetrazoles (e.g., 1‑methyl‑5‑phenyl‑1H‑tetrazole) are neutral, non‑ionizable compounds with pKa > 11 [2]. This fundamental difference in ionization state at physiological pH (7.4) means that 5‑(1,1‑dipropylbutyl)‑5H‑tetrazole will exist predominantly as the tetrazolate anion, whereas N‑alkylated tetrazoles will remain uncharged. The anionic character is essential for the carboxylic acid bioisosterism that underpins many tetrazole‑based drug design strategies.

Physicochemical Characterization Bioisosterism Drug-Likeness

Optimal Procurement and Research Applications for 5-(1,1-Dipropylbutyl)-5H-tetrazole


Structure‑Activity Relationship (SAR) Studies in Anticonvulsant Drug Discovery

Procure 5-(1,1-dipropylbutyl)-5H-tetrazole as a reference compound to probe the effect of bulky, branched C10 alkyl substitution on anticonvulsant activity. The compound's inclusion in the 1982 Delalande patent series [1] establishes its relevance to anti‑epileptic SAR. Comparative evaluation against linear alkyl tetrazoles (e.g., 5‑(n‑decyl)‑1H‑tetrazole) or aryl tetrazoles (e.g., 5‑phenyl‑1H‑tetrazole) in maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) seizure models would directly test the hypothesis that steric bulk at C5 modulates efficacy or toxicity.

Physicochemical Profiling of Branched Alkyl Tetrazoles for ADME Prediction Models

Use this compound as a representative branched alkyl tetrazole to experimentally determine logP, pKa, aqueous solubility, and metabolic stability. The predicted ~0.7 log unit reduction in lipophilicity relative to linear C10 tetrazoles [2] provides a testable hypothesis. Data generated can refine in silico ADME models for tetrazole‑containing drug candidates, where branched alkyl substituents are increasingly employed to modulate lipophilicity and reduce off‑target binding.

Carboxylic Acid Bioisostere Replacement in Fragment‑Based Drug Design

In fragment‑based or structure‑based drug design campaigns targeting enzymes or receptors that recognize a carboxylic acid moiety (e.g., GABA aminotransferase, certain GPCRs), 5‑(1,1‑dipropylbutyl)‑5H‑tetrazole serves as a metabolically stable bioisostere [3]. Its anionic character at physiological pH (pKa ≈ 4.7) mimics the carboxylate group while the bulky alkyl chain provides a unique steric footprint. This combination cannot be achieved with N‑substituted tetrazoles, which are neutral and lack bioisosteric equivalence [3].

Reproduction of Prior Art for Patent Landscape Analysis or Freedom‑to‑Operate Assessment

For pharmaceutical companies or academic groups conducting freedom‑to‑operate analyses or seeking to design around existing tetrazole‑based anticonvulsant patents, procurement of 5‑(1,1‑dipropylbutyl)‑5H‑tetrazole enables exact replication of the compound claimed in SE‑8206945‑D0 [1]. This is essential for validating the scope of the original patent claims and for generating comparator data against novel proprietary compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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